![molecular formula C18H23N5O3 B2749812 9-(furan-2-ylmethyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876150-99-1](/img/structure/B2749812.png)
9-(furan-2-ylmethyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
This compound belongs to the class of pyrimidine and fused pyrimidine derivatives . Pyrimidine ring and its fused derivatives including pyrazolo [3,4- d ]pyrimidine, pyrido [2,3- d ]pyrimidine, quinazoline, and furo [2,3- d ]pyrimidine compounds have received much interest due to their diverse biological potential .
Synthesis Analysis
The synthesis of pyrimidine and its derivatives involves various synthetic pathways . For instance, the uracil derivatives were subjected to Vilsmeier reaction to give the intermediate derivative, which then was treated with triethylamine and cyanoacetamide in ethanol, to afford the target compounds .Chemical Reactions Analysis
These pyrimidine derivatives exert their anticancer potential through different action mechanisms . One of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .Scientific Research Applications
- Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have been inspired to create innovative antibacterial agents by incorporating the furan nucleus .
- Beyond medicine, furan derivatives find use in industrial processes. For instance, they contribute to the production of pharmaceuticals, resins, agrochemicals, and lacquers .
Antibacterial Activity
Industrial Applications
Mechanism of Action
The mechanism of action of these compounds is primarily through the inhibition of protein kinases . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/ or threonine residues in protein substrates . They are important enzymes responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Future Directions
The future directions for this compound and its derivatives are promising. They have shown potential as anticancer agents . The present review sheds light on the anticancer significance of some privileged pyrimidine and fused pyrimidine derivatives via selective inhibition of protein kinases . This could assist medicinal chemists to construct novel pyrimidines with higher selectivity as anticancer agents .
properties
IUPAC Name |
9-(furan-2-ylmethyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-12(2)10-23-16(24)14-15(20(3)18(23)25)19-17-21(7-5-8-22(14)17)11-13-6-4-9-26-13/h4,6,9,12H,5,7-8,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHQPQLRZXGPHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(N=C3N2CCCN3CC4=CC=CO4)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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